4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core with a nitrophenyl group and a carboxylate ester
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that nitrophenol derivatives can undergo cytochrome p-450 dependent reduction to form reactive species . These reactive species can interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria .
Pharmacokinetics
In silico studies on similar compounds suggest that they obey all five rules with good bioavailability .
Result of Action
Similar compounds have been found to have a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Action Environment
Similar compounds have been found to be stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4-nitrophenol with [1,1’-biphenyl]-4-carboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-Aminophenyl [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group on a phenol ring.
[1,1’-Biphenyl]-4-carboxylic acid: The parent compound without the nitro group.
4-Nitrobenzoic acid: A related compound with a nitro group on a benzoic acid moiety.
Uniqueness
4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate is unique due to the combination of the biphenyl core and the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a building block for more complex molecules.
Properties
IUPAC Name |
(4-nitrophenyl) 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-12-10-17(11-13-18)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPTAXOHHMTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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